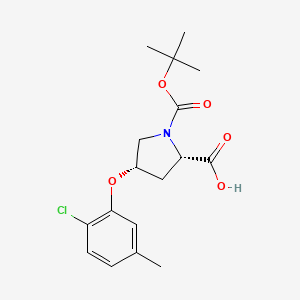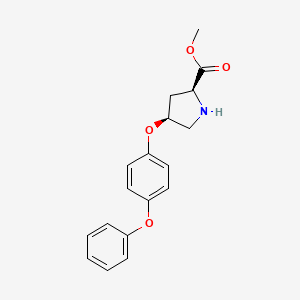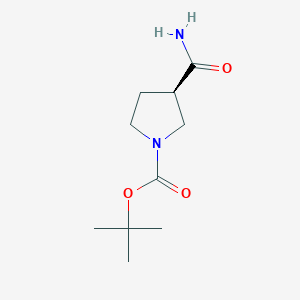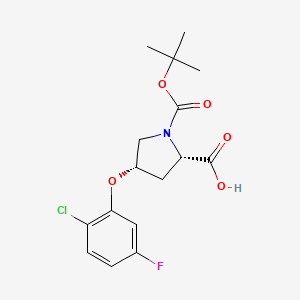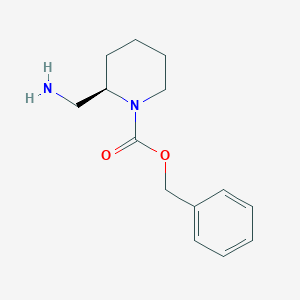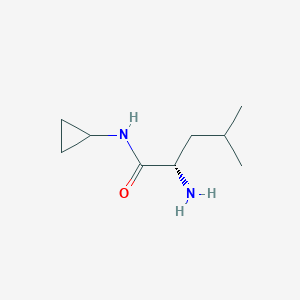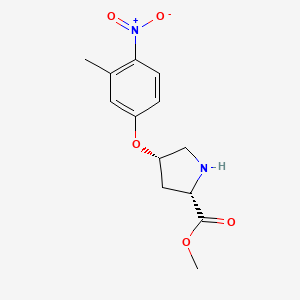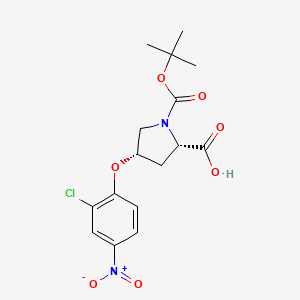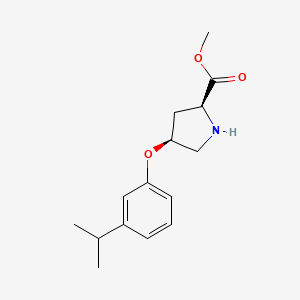
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate
描述
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate, also known as MIPPC, is a chemical compound used in a variety of scientific studies and laboratory experiments. Its unique chemical structure and properties make it a useful tool for researchers to gain insights into a range of biological processes.
科学研究应用
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate has a wide range of scientific research applications, from biochemistry to pharmacology. It is used in studies of enzyme inhibition, receptor activation, and gene expression. It has also been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of drug action. In addition, this compound is used in animal studies to investigate the effects of various compounds on behavior and physiology.
作用机制
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate is believed to act as an inhibitor of enzyme activity, meaning that it prevents enzymes from performing their normal functions. This property makes it useful for studying the effects of drugs on the body, as well as for investigating the mechanisms of drug action. Additionally, this compound has been shown to bind to certain receptors, which can influence the activity of the cells in which they are located.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of drugs and other compounds. Additionally, this compound has been shown to bind to certain receptors, which can influence the activity of the cells in which they are located. Finally, this compound has been shown to have anti-inflammatory effects, as well as to reduce the production of certain cytokines.
实验室实验的优点和局限性
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique chemical structure makes it useful for a variety of scientific studies. Additionally, it has been shown to inhibit the activity of certain enzymes and bind to certain receptors, which makes it useful for investigating the effects of drugs on the body. However, there are some limitations to its use in laboratory experiments. For example, this compound is not very stable in solution and can degrade over time, making it difficult to use for long-term experiments. Additionally, it can be difficult to control the concentration of this compound in solution, making it difficult to accurately measure its effects.
未来方向
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate has many potential future directions. For example, further studies could be conducted to investigate its effects on other enzymes and receptors. Additionally, further research could be done to explore its potential use as an anti-inflammatory agent. Additionally, further studies could be conducted to investigate its effects on gene expression and its potential use as a drug delivery system. Finally, further research could be conducted to explore its potential use in drug discovery and development.
属性
IUPAC Name |
methyl (2S,4S)-4-(3-propan-2-ylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)11-5-4-6-12(7-11)19-13-8-14(16-9-13)15(17)18-3/h4-7,10,13-14,16H,8-9H2,1-3H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXKDJLIALXZOZ-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



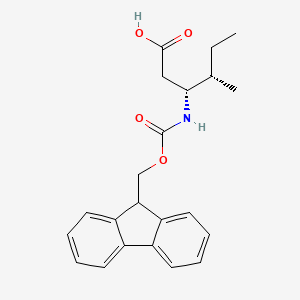
![(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091265.png)
